1-Bromo-3-(bromomethyl)-2,4-difluorobenzene (CAS 438050-04-5): A Bifunctional Scaffold for Advanced Medicinal Chemistry
1-Bromo-3-(bromomethyl)-2,4-difluorobenzene (CAS 438050-04-5): A Bifunctional Scaffold for Advanced Medicinal Chemistry
Executive Summary
In modern drug discovery, the strategic incorporation of halogenated aromatic systems is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 1-Bromo-3-(bromomethyl)-2,4-difluorobenzene (CAS 438050-04-5) emerges as a highly versatile, bifunctional building block designed for the rapid assembly of complex Active Pharmaceutical Ingredients (APIs). Featuring orthogonal reactive sites—a highly electrophilic benzylic bromide and a sterically shielded aryl bromide—this scaffold allows chemists to perform sequential, regioselective functionalizations. Furthermore, the precise placement of two fluorine atoms at the C2 and C4 positions imparts critical metabolic stability and modulates lipophilicity, making it an ideal precursor for kinase inhibitors, GPCR modulators, and central nervous system (CNS) penetrant therapeutics.
Physicochemical & Structural Profiling
Understanding the baseline physicochemical properties of CAS 438050-04-5 is essential for predicting its behavior in both synthetic workflows and biological environments[1]. The table below summarizes the core quantitative data[1][2]:
| Property | Value / Description |
| Chemical Name | 1-Bromo-3-(bromomethyl)-2,4-difluorobenzene |
| CAS Registry Number | 438050-04-5 |
| Molecular Formula | C₇H₄Br₂F₂ |
| Molecular Weight | 285.91 g/mol |
| SMILES String | C1=CC(=C(C(=C1F)CBr)F)Br |
| Purity | ≥95% (Typical commercial grade) |
| Physical State | Liquid |
| Storage Conditions | Inert atmosphere (Argon/N₂), 2–8°C |
Mechanistic Rationale: The Role of Fluorine & Bifunctional Reactivity
The architectural brilliance of CAS 438050-04-5 lies in its electronic topography, dictated heavily by the C2 and C4 fluorine atoms.
The Fluorine Effect: Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is small enough to mimic hydrogen or oxygen in biological binding pockets. As established in foundational medicinal chemistry literature, the strategic installation of fluorine into an aromatic ring significantly enhances metabolic stability by blocking cytochrome P450 (CYP450) mediated oxidative metabolism at those specific carbon centers[3]. Additionally, the strong electron-withdrawing nature of the C2/C4 fluorines lowers the pKa of proximal functional groups and modulates the overall LogD (lipophilicity) of the molecule, enhancing membrane permeability[4].
Mechanistic impact of C2/C4 fluorine substitution on downstream drug properties.
Orthogonal Reactivity: The molecule presents two distinct brominated sites with vastly different reactivity profiles:
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Benzylic Bromide (C3): Flanked by two highly electronegative fluorine atoms, the benzylic carbon is profoundly electron-deficient. This inductive pull lowers the activation energy for nucleophilic attack, making it an exceptionally fast electrophile for S_N2 reactions (e.g., N-alkylation of amines)[5].
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Aryl Bromide (C1): Conversely, the aryl bromide is inert to standard S_N2 conditions. It is sterically hindered by the adjacent C2 fluorine and electronically deactivated. It remains perfectly intact during benzylic functionalization, serving as a latent handle for subsequent Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).
Orthogonal functionalization workflow utilizing dual bromide reactivity.
Experimental Workflows: Self-Validating Protocols
To maximize the utility of this scaffold, researchers must exploit the kinetic difference between the two bromides. The following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to ensure reaction fidelity.
Protocol A: Regioselective N-Alkylation (S_N2)
Objective: Attach a secondary amine to the benzylic position without disturbing the aryl bromide. Causality & Design: Acetonitrile (MeCN) is selected as a polar aprotic solvent to accelerate the S_N2 displacement by poorly solvating the nucleophile. Potassium carbonate (K₂CO₃) is utilized as a mild, insoluble inorganic base. Unlike strong bases (e.g., NaH), K₂CO₃ prevents unwanted elimination side-reactions or degradation of the highly sensitive fluorinated ring[6].
Step-by-Step Methodology:
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Preparation: Charge a flame-dried round-bottom flask with the secondary amine (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv) in anhydrous MeCN (0.2 M).
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Addition: Cool the suspension to 0°C. Add CAS 438050-04-5 (1.05 equiv) dropwise via syringe to control the exothermic S_N2 reaction and prevent dialkylation.
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Propagation: Remove the ice bath and stir at room temperature for 2–4 hours.
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Validation Checkpoint: Monitor via LC-MS. The reaction is deemed successful when the starting material mass (285.9 m/z) disappears, and the product mass appears. Crucially, the product mass must still exhibit the classic 1:1 isotopic M / M+2 doublet indicative of the surviving aryl bromide.
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Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Downstream Suzuki-Miyaura Cross-Coupling
Objective: Form a C-C bond at the C1 aryl bromide position of the newly synthesized intermediate. Causality & Design: Because the aryl bromide is sterically hindered by the ortho-fluorine, a highly active, sterically accommodating catalyst is required. Pd(dppf)Cl₂ is chosen because its bidentate dppf ligand forces a cis-geometry on the palladium center, accelerating the reductive elimination step. A biphasic 1,4-Dioxane/H₂O system ensures the solubility of both the organic substrate and the inorganic base (Na₂CO₃).
Step-by-Step Methodology:
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Preparation: In a Schlenk tube, combine the N-alkylated intermediate from Protocol A (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and Na₂CO₃ (3.0 equiv).
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Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O. Degas the mixture via three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active species.
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Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of argon. Seal the tube and heat to 90°C for 12 hours.
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Validation Checkpoint: Analyze via LC-MS. Success is validated by the loss of the bromine isotopic doublet in the mass spectrum, confirming complete oxidative addition and consumption of the brominated intermediate.
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Workup: Dilute with EtOAc and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Safety, Handling, and Stability
CAS 438050-04-5 requires stringent handling protocols due to its high reactivity and specific hazard profile[1][2][7].
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Hazard Profile: Classified under GHS as causing severe skin burns and eye damage (H314), harmful if swallowed (H302), and a respiratory irritant (H335). The benzylic bromide moiety makes it a potent lachrymator (tear gas agent). All operations must be conducted in a certified chemical fume hood with appropriate PPE (nitrile gloves, safety goggles, lab coat).
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Stability & Storage Causality: The compound must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Why? Benzylic bromides are highly moisture-sensitive. Exposure to ambient humidity leads to slow, irreversible hydrolysis into the corresponding benzyl alcohol and hydrobromic acid (HBr). The generated HBr auto-catalyzes further degradation, visually indicated by the liquid darkening from clear to yellow/brown.
References
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Sigma-Aldrich / BLD Pharmatech. Safety Data Sheet & Product Profile: 1-Bromo-3-(bromomethyl)-2,4-difluorobenzene (CAS 438050-04-5). Retrieved from .
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Achmem. Product Specifications: 1-Bromo-3-(bromomethyl)-2,4-difluorobenzene. Retrieved from 1.
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Retrieved from3.
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Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. Retrieved from 4.
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- 4. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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